Home > Products > Building Blocks P7538 > 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid - 1142210-79-4

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Catalog Number: EVT-1633257
CAS Number: 1142210-79-4
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Compounds with the “tert-butoxycarbonyl” (or “Boc”) group are often used in organic chemistry. The Boc group is a protective group for amines, which prevents them from reacting under certain conditions. It can be removed when no longer needed .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. Some databases also provide predicted properties for many compounds .

Overview

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a tert-butoxycarbonyl group and a carboxylic acid group. Its chemical formula is C15H19NO5C_{15}H_{19}NO_{5}, and it has a molecular weight of approximately 293.31 g/mol .

Source and Classification

The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its cyclic structure. It is sourced from various chemical suppliers and is used primarily in synthetic organic chemistry and medicinal chemistry . The compound's CAS number is 1142210-79-4, which aids in its identification in chemical databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several key steps:

  1. Formation of the Benzoxazepine Ring: This initial step can be achieved through a cyclization reaction involving an ortho-aminophenol derivative and a suitable electrophile.
  2. Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine functionality for subsequent reactions.
  3. Carboxylation: The final step involves introducing the carboxylic acid group through carboxylation of the benzoxazepine intermediate using carbon dioxide under basic conditions .

These methods highlight the compound's synthetic versatility, allowing for further functionalization in various chemical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features:

  • A benzoxazepine ring, which consists of a fused benzene and azepine ring.
  • A tert-butoxycarbonyl group attached to the nitrogen atom in the ring.
  • A carboxylic acid group at the 7-position of the benzoxazepine structure.

The InChI code for this compound is 1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13)11/h4-5,10-12H,6-9H2,1-3H3,(H,19,21) . The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

Reactions and Technical Details

This compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The carboxylic acid group can react with nucleophiles to form esters or amides.
  2. Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation to yield derivatives with altered biological activity.
  3. Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or other derivatives depending on reaction conditions.

These reactions make 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action for 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid varies based on its application:

  • In medicinal chemistry, it may act as a pharmacophore interacting with specific enzymes or receptors.
  • The benzoxazepine ring can engage in π–π interactions and hydrogen bonding while the carboxylic acid group can form ionic bonds with positively charged residues .

This interaction profile suggests potential therapeutic applications in drug design.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid include:

  • Molecular Weight: Approximately 293.31 g/mol
  • Appearance: Typically presented as a white to off-white solid
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water .

These properties influence its handling and application in laboratory settings.

Applications

Scientific Uses

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several applications:

  1. Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex molecules.
  2. Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its biological activity associated with the benzoxazepine scaffold.
  3. Pharmaceutical Industry: It acts as a building block for active pharmaceutical ingredients (APIs), facilitating drug development processes .

This compound's unique structure allows for innovative research directions in both synthetic methods and biological applications.

Synthetic Methodologies and Stereochemical Considerations

Stereoselective Synthesis of Benzoxazepine Scaffolds

The benzoxazepine core is typically constructed via cyclization strategies leveraging ortho-substituted phenol precursors. A high-yielding route involves the regioselective cyclization of epichlorohydrin with 2-aminophenols under basic conditions, generating the 2,3-dihydro-1,4-benzoxazepine intermediate. Subsequent Boc protection of the N4 nitrogen (using di-tert-butyl dicarbonate) affords the Boc-protected scaffold in >85% yield [2] [5]. Crucially, ring-closure stereochemistry is governed by the conformational rigidity of the ethano-bridge; the reaction proceeds via an Sᴺ2 mechanism, ensuring trans-disubstitution at C2-C3 but yielding a racemic mixture due to the absence of chiral induction [5].

Late-stage carboxylation at C7 employs directed ortho-metalation (DoM):

  • Directed lithiation: The Boc group activates the C7 position for lithiation using n-BuLi at −78°C in THF [5].
  • Carboxylation: Quenching with solid CO₂ yields the carboxylic acid functionality with high regioselectivity (yield: 70–75%) [2]. Alternative routes via Pd-catalyzed carbonylation (e.g., using CO/palladium acetate) show lower efficiency due to Boc-group sensitivity [5].

Table 1: Key Methods for Benzoxazepine Core Synthesis

MethodReagents/ConditionsStereochemical OutcomeYield
Epichlorohydrin cyclizationK₂CO₃, DMF, 80°CRacemic trans-C2/C382%
Directed ortho-lithiationn-BuLi/THF, −78°C → CO₂Regioselective C7 functionalization73%
CDMT/NMM couplingCDMT, NMM, CH₂Cl₂, rtRetains Boc group integrity36–39%*

Note: *Yield for Boc-amino acid derivative in analogous diarylethene system .

Role of Boc-Protection in Intermediate Functionalization

The Boc group serves dual roles: steric shielding of N1 and enabling chemoselective transformations. Its electron-donating nature enhances the ortho-directing effect during C7 lithiation, overriding competing metalation pathways [5]. Critically, the Boc moiety’s acid-lability permits orthogonal deprotection in multistep sequences. For example, treatment with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) cleanly removes Boc without hydrolyzing the C7 carboxylic acid or benzoxazepine ether linkages [2] .

Functionalization studies demonstrate broad compatibility:

  • Amide coupling: Using CDMT (4-chloro-6-dimethoxytriazine)/N-methylmorpholine (NMM) in anhydrous CH₂Cl₂ couples C7-COOH with amines, yielding diamides without Boc cleavage .
  • Bromination: N-Bromosuccinimide (NBS) selectively brominates C5/C9 positions (electron-rich ring) while leaving the Boc group intact [5].

Table 2: Boc Group Compatibility with Key Reactions

Reaction TypeConditionsBoc StabilityFunctionalization Site
Acidic deprotectionTFA/DCM (1:1), 0°C, 1hCleavedN1
Amide couplingCDMT/NMM, CH₂Cl₂, rt, 12hStableC7-COOH
Electrophilic brominationNBS, CCl₄, reflux, 3hStableC5/C9 (aryl ring)
Suzuki cross-couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CStable*C7 (if derivatized)

Note: *Requires neutral conditions; strong bases degrade Boc [5].

Divergent Synthesis Strategies for Structural Analogues

Divergent synthesis leverages late-stage modifications of the C7 carboxylic acid and aryl ring:

  • Carboxylic acid derivatization:
  • Amide formation: CDMT-mediated coupling generates photoactive amino acid conjugates (e.g., DAE Boc-amino acids for peptide synthesis) .
  • Reduction to alcohol: LiAlH₄ reduces C7-COOH to hydroxymethyl (CH₂OH), though over-reduction risks ether cleavage [5].
  • Aryl ring functionalization:
  • Halogenation: Bromination at C7 (using NBS) creates handles for cross-coupling (e.g., Suzuki reactions to install biaryl systems) [5].
  • Nitrile installation: Pd-catalyzed cyanation of bromo intermediates yields 7-cyano analogues (e.g., CAS 149354-02-9) [4].
  • Core modification:
  • Benzodiazepine analogues: Replacing the oxazepine oxygen with NMe yields caspase-1 inhibitors (e.g., CAS 149353-73-1) [3] [8].

Table 3: Structural Analogues from Divergent Synthesis

AnalogueKey ModificationCAS NumberApplication
7-Bromo-4-Boc-benzoxazepine-9-carboxylic acidBromination at C72138078-96-1Suzuki cross-coupling precursor
7-Cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepineRing N-substitution + cyanation149354-02-9Kinase inhibitor intermediate
(S)-3-Boc-amino-2-oxo-benzodiazepine-1-acetic acidChiral benzodiazepine scaffold149353-73-1Caspase-1 inhibitor

Chiral Resolution Challenges in Alkylation Steps

The non-planar structure of the benzoxazepine ring introduces chirality at C2/C3, but classical synthesis yields racemates. Resolution is critical for bioactive targets:

  • Enzymatic resolution: Lipases (e.g., CAL-B) selectively acylate the (S)-enantiomer of racemic N-Boc-3-aminobenzoxazepine precursors using vinyl acetate, achieving 48% ee [8].
  • Chiral auxiliaries: Evans oxazolidinone-controlled alkylation of glycine equivalents installs C1-acetic acid chains with >90% de, though auxiliary removal requires harsh conditions [8].
  • Preparative chiral HPLC: Brute-force separation using immobilized amylose columns (Chiralpak IA) resolves Boc-protected carboxylic acid derivatives, but scalability is limited by low throughput (max 500 mg/batch) and solvent waste [3].

The C2-alkylation stereochemistry is complicated by enolization propensity: Strong bases (LDA) epimerize C2, eroding enantiopurity. Mitigation strategies include:

  • Using weaker bases (Cs₂CO₃) for N-alkylations.
  • Low-temperature kinetics (−78°C) to suppress enolization during enolate formation [8].

Properties

CAS Number

1142210-79-4

Product Name

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13(17)18)8-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)

InChI Key

DSHOQJKFXSQKPD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.